molecular formula C26H20N4O5S B12149438 Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12149438
M. Wt: 500.5 g/mol
InChI Key: UDHMULWUORYGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS: 573698-36-9; molecular formula: C₂₄H₂₀N₄O₄S; molecular weight: 460.505 g/mol) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with furan moieties and a thioether-linked acetamide group. This compound belongs to a class of triazole-thioacetamides, which are of significant pharmacological interest due to their anti-inflammatory, anti-exudative, and enzyme-modulating activities .

Properties

Molecular Formula

C26H20N4O5S

Molecular Weight

500.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C26H20N4O5S/c1-32-23-12-18-17-7-2-3-8-20(17)35-22(18)13-19(23)27-24(31)15-36-26-29-28-25(21-9-5-11-34-21)30(26)14-16-6-4-10-33-16/h2-13H,14-15H2,1H3,(H,27,31)

InChI Key

UDHMULWUORYGQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CC=CO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is further reacted with suitable amines and formaldehyde in ethanol to form Mannich bases . The final step involves the reaction of the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group (-SH) in the triazole-thioether moiety participates in nucleophilic substitution reactions. For example:

Reaction Example:

C21H17N5O4S+R-XC21H17N5O4R+HX\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{R-X} \rightarrow \text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{R} + \text{HX}

Conditions: Alkyl halides (R-X) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Reagent (R-X)ProductYield (%)Reference
Methyl iodideMethylthio derivative78
Benzyl chlorideBenzylthio derivative65

Oxidation Reactions

The thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:

Reaction Pathway:

C21H17N5O4SOxidizing AgentC21H17N5O5(sulfoxide) or C21H17N5O6(sulfone)\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} \xrightarrow{\text{Oxidizing Agent}} \text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_5\text{S} \ (\text{sulfoxide}) \ \text{or} \ \text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_6\text{S} \ (\text{sulfone})

Oxidizing AgentProductTemperatureTime (h)Yield (%)
H2_2O2_2Sulfoxide25°C292
KMnO4_4Sulfone50°C485

Note: Over-oxidation to sulfonic acids is avoided by controlling stoichiometry.

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

C21H17N5O4S+H2OHClC19H15N5O3S+CH3COOH\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{19}\text{H}_{15}\text{N}_5\text{O}_3\text{S} + \text{CH}_3\text{COOH}

Basic Hydrolysis:

C21H17N5O4S+NaOHC19H14N5O3SNa+CH3COONa\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{NaOH} \rightarrow \text{C}_{19}\text{H}_{14}\text{N}_5\text{O}_3\text{SNa} + \text{CH}_3\text{COONa}

ConditionProduct TypeYield (%)Stability
6M HCl, refluxCarboxylic acid88Stable in acidic media
2M NaOH, 80°CSodium carboxylate75Hygroscopic

Triazole ring remains intact under these conditions .

Cycloaddition Reactions

The triazole ring can participate in [3+2] cycloadditions with alkynes or nitriles:

Example with Phenylacetylene:

C21H17N5O4S+HC≡CPhC29H21N5O4S\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{HC≡CPh} \rightarrow \text{C}_{29}\text{H}_{21}\text{N}_5\text{O}_4\text{S}

CatalystSolventTime (h)Yield (%)
CuIDMF1270
RuCl3_3Toluene2465

Mechanism: Huisgen cycloaddition under catalytic conditions .

Electrophilic Aromatic Substitution

The furan and dibenzofuran rings undergo electrophilic substitution (e.g., nitration, sulfonation):

Nitration:

C21H17N5O4S+HNO3H2SO4C21H16N6O6S\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{21}\text{H}_{16}\text{N}_6\text{O}_6\text{S}

ElectrophilePositionYield (%)Byproducts
NO2+_2^+C-5 of furan60Dinitro (≤5%)
SO3_3C-3 of dibenzofuran55Isomer (10%)

Regioselectivity is influenced by methoxy substituents .

Reductive Amination

The amino group on the triazole reacts with aldehydes/ketones:

Reaction with Formaldehyde:

C21H17N5O4S+HCHONaBH3CNC22H19N5O4S\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{C}_{22}\text{H}_{19}\text{N}_5\text{O}_4\text{S}

Reducing AgentSolventYield (%)Purity (HPLC)
NaBH3_3CNMeOH8298.5%
NaBH4_4THF6895.0%

Optimal pH: 6–7 .

Complexation with Metal Ions

The triazole and furan groups act as ligands for transition metals:

Example with Cu(II):

C21H17N5O4S+CuCl2[Cu(C21H16N5O4S)Cl]\text{C}_{21}\text{H}_{17}\text{N}_5\text{O}_4\text{S} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{C}_{21}\text{H}_{16}\text{N}_5\text{O}_4\text{S})\text{Cl}]

Metal SaltStoichiometryStability Constant (log K)
CuCl2_21:14.8 ± 0.2
FeCl3_31:23.5 ± 0.3

Applications include catalysis and antimicrobial activity enhancement .

Scientific Research Applications

Structural Features

The compound contains:

  • Furan rings which contribute to its chemical reactivity.
  • A triazole ring that is often associated with biological activity.
  • A dibenzofuran moiety that enhances the compound's stability and solubility.

Reaction Conditions

Key steps include:

  • Formation of furan derivatives from carboxylic acids.
  • Cyclization to form the triazole ring using hydrazine derivatives.
  • Thioether formation to introduce the sulfur atom.

Medicinal Chemistry

Acetamide derivatives have been extensively studied for their potential as:

  • Antimicrobial Agents : Exhibiting activity against various bacteria and fungi.
  • Antiviral Agents : Showing promise in inhibiting viral replication mechanisms.
  • Anticancer Agents : Demonstrating cytotoxicity against several cancer cell lines.

Case Study: Anticancer Activity

Research has indicated that compounds similar to Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- exhibit significant cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Agricultural Applications

This compound is also being explored for its potential use in agriculture as a:

  • Fungicide : Effective against plant pathogens due to its antifungal properties.

Materials Science

The unique structural characteristics of this compound allow it to be utilized in developing new materials with specific properties such as:

  • Conductive Polymers : Incorporating this compound into polymer matrices to enhance electrical conductivity.

Uniqueness

What sets Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- apart from similar compounds is its unique combination of functional groups that provides distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of Acetamide,2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The furan and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Formula Bioactivity (Dose) Reference ID
Target Compound N-(2-methoxy-3-dibenzofuranyl), 4-(furan-2-ylmethyl) C₂₄H₂₀N₄O₄S Anti-exudative (10 mg/kg; comparable to diclofenac)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide N-(3,5-dimethylphenyl), 4-allyl C₂₀H₂₁N₅O₂S Cytotoxic (IC₅₀: 12 μM in HeLa cells)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide N-(4-fluorophenyl), 5-(thiophen-2-yl) C₁₈H₁₈FN₅OS₂ 5-Lipoxygenase inhibition (IC₅₀: 0.8 μM)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Thiazolo-triazole hybrid, 4-chlorophenyl C₁₈H₁₄ClN₅O₂S₂ Anti-inflammatory (50% edema reduction at 25 mg/kg)
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide N-benzyl, 2-amino-thiazole substituent C₁₆H₁₇N₇O₂S₂ Antifungal (MIC: 4 μg/mL against C. albicans)

Key Comparative Insights:

Bioactivity Modulation :

  • The dibenzofuranyl-methoxy group in the target compound confers superior anti-exudative activity (comparable to diclofenac at 10 mg/kg) compared to simpler aryl substituents (e.g., 4-fluorophenyl or benzyl groups) .
  • Thiophene or thiazole substitutions (e.g., ) enhance enzyme inhibition (e.g., 5-lipoxygenase) but reduce anti-exudative potency, likely due to altered pharmacokinetic profiles .

Structural Influence on Selectivity :

  • Allyl or ethyl groups at position 4 of the triazole (e.g., ) improve cytotoxicity but may increase metabolic instability .
  • Furan-2-ylmethyl vs. thiophen-2-yl : Furan-based analogs exhibit better solubility, whereas thiophene derivatives show stronger π-π stacking in enzyme active sites .

Synthetic Complexity: The dibenzofuranyl moiety in the target compound requires multi-step synthesis (e.g., Paal-Knorr condensation or Suzuki coupling), increasing production costs compared to simpler N-aryl analogs .

Research Findings and Clinical Relevance

  • Anti-Exudative Activity : The target compound reduced edema volume by 58% in rat models at 10 mg/kg, outperforming analogs with chlorophenyl or benzyl groups (35–45% reduction) .
  • Stability : Stress testing (per ICH guidelines) revealed the dibenzofuranyl group enhances photostability compared to furan- or thiophene-containing analogs .
  • Toxicity : LD₅₀ values for the target compound (>500 mg/kg in rodents) are superior to thiazolo-triazole hybrids (LD₅₀: 250 mg/kg), likely due to reduced reactive metabolite formation .

Biological Activity

Acetamide derivatives, particularly those containing triazole and furan moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[[5-(furan-2-YL)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a notable example, exhibiting potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S, with a molecular weight of 368.41 g/mol. Its structural components include:

  • Furan rings : Contributing to its biological activity.
  • Triazole ring : Known for its antifungal and anticancer properties.
  • Thioether linkage : Enhancing lipophilicity and bioavailability.

Table 1: Structural Components of the Compound

ComponentDescription
FuranAromatic ring contributing to activity
TriazoleHeterocyclic ring with diverse pharmacological effects
ThioetherEnhances solubility and stability

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to our target compound showed cytotoxic effects against various cancer cell lines. For instance, derivatives with triazole rings displayed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines .

Antimicrobial Properties

The presence of furan and triazole rings in the compound suggests potential antimicrobial activity. Studies have shown that triazole derivatives possess antibacterial and antifungal properties, often outperforming standard antibiotics in efficacy against resistant strains of bacteria . The compound's thioether group may also contribute to enhanced antimicrobial activity through improved membrane permeability.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the triazole and furan moieties significantly influence biological activity. For example, the introduction of electron-donating groups on the aromatic rings can enhance cytotoxicity and antimicrobial efficacy . The following table summarizes key SAR findings related to similar compounds:

Table 2: Structure-Activity Relationship Summary

ModificationEffect on Activity
Electron-donating groups (e.g., -OCH3)Increased cytotoxicity
Electron-withdrawing groups (e.g., -NO2)Enhanced antibacterial properties
Alkyl substitutions on triazoleImproved solubility and bioavailability

Case Studies

  • Anticancer Efficacy : A recent study evaluated a series of triazole-based compounds against breast cancer cell lines, finding that modifications similar to those in our target compound resulted in significant apoptosis induction compared to controls .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various furan-containing compounds, concluding that those with structural similarities to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for preparing this acetamide derivative, and what are the critical reaction conditions to optimize yield?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water under reflux with KOH as a base (1:1 molar ratio, 1 hour reaction time). Post-reaction, the product is precipitated in water, filtered, and recrystallized from ethanol. Yield optimization requires strict control of stoichiometry, solvent purity, and temperature .

Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are essential?

Structural validation relies on 1^1H NMR, 13^13C NMR, and HRMS. For example, 1^1H NMR identifies protons on furan rings (δ 6.2–7.4 ppm), thioether linkages (δ 3.8–4.2 ppm), and methoxy groups (δ 3.3–3.5 ppm). HRMS confirms the molecular ion peak matching the theoretical mass. Crystallinity and purity are assessed via melting point analysis and HPLC .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Anti-exudative activity (AEA) is evaluated using carrageenan-induced paw edema models in rodents at 10 mg/kg doses, with diclofenac sodium (8 mg/kg) as a reference. In vitro cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), while antimicrobial activity is tested against Gram-positive/negative bacteria using broth microdilution .

Advanced Research Questions

Q. How does the substitution pattern on the triazole and dibenzofuran moieties influence anti-exudative activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring of the acetamide enhance AEA by 20–30% compared to electron-donating groups (e.g., methoxy). The furan-2-ylmethyl group at the triazole’s 4-position improves solubility and bioavailability, critical for in vivo efficacy .

Q. What computational strategies can predict binding affinities of this compound to inflammatory targets like COX-2 or 5-lipoxygenase?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions. The dibenzofuran moiety shows π-π stacking with COX-2’s Tyr385, while the triazole-thioether group forms hydrogen bonds with 5-LOX’s Gln413. Free energy calculations (MM-PBSA) validate stability in binding pockets .

Q. How can contradictory data on cytotoxicity and anti-inflammatory efficacy be resolved?

Contradictions arise from assay variability (e.g., cell line specificity, serum content in media). Standardize protocols using ISO-certified reagents and validate via orthogonal assays (e.g., compare MTT with ATP-based luminescence). Dose-response curves (IC50_{50}/EC50_{50}) and pharmacokinetic profiling (plasma half-life, metabolite analysis) clarify therapeutic windows .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

Deuteration of the methoxy group reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of the acetamide’s carbonyl) enhance oral bioavailability. Co-crystallization with cyclodextrins improves aqueous solubility by 5-fold, as shown in phase-solubility diagrams .

Methodological Considerations

Q. How to design a robust SAR study for analogs of this compound?

  • Variation Points : Modify substituents on the triazole (e.g., alkyl, aryl), dibenzofuran (e.g., halogenation), and acetamide’s N-aryl group.
  • Assays : Prioritize in vitro (enzyme inhibition, cell viability) followed by in vivo (AEA, toxicity).
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What in vivo models are appropriate for evaluating long-term toxicity?

  • Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rats.
  • Subchronic Toxicity : 28-day repeated-dose study (OECD 407) with hematological, hepatic, and renal markers.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 474) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.